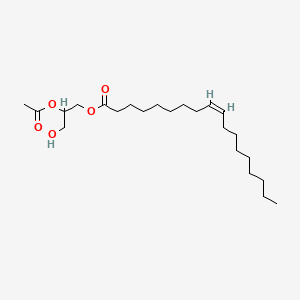

1-Oleoyl-2-acetylglycerol

Description

BenchChem offers high-quality 1-Oleoyl-2-acetylglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oleoyl-2-acetylglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84746-00-9 |

|---|---|

Molecular Formula |

C23H42O5 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

PWTCCMJTPHCGMS-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |

Synonyms |

1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Oleoyl-2-acetylglycerol (OAG) as a Transient Protein Kinase C Activator

Executive Summary

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of the second messenger sn-1,2-diacylglycerol (DAG).[1] Unlike endogenous DAG, which is rapidly generated and cleared, OAG can be exogenously applied to cell cultures to directly activate Protein Kinase C (PKC) without upstream receptor stimulation.

This guide details the mechanistic utility of OAG, distinguishing its transient, physiological activation profile from the persistent, often pathological activation induced by phorbol esters (e.g., PMA/TPA). It provides standardized protocols for solubilization, storage, and cellular treatment, ensuring reproducible data in signal transduction research.

Part 1: Mechanistic Foundation

Mechanism of Action

Protein Kinase C (PKC) isoforms (specifically Conventional and Novel classes) require DAG for activation. DAG binds to the C1 domain of the PKC regulatory region, increasing the enzyme's affinity for membrane phospholipids and calcium (for Conventional isoforms).

-

Endogenous DAG: Generated by Phospholipase C (PLC) hydrolysis of PIP2. It is short-lived.[2]

-

OAG: Mimics DAG structurally but possesses a shorter acetyl chain at the sn-2 position, rendering it sufficiently water-soluble to partition into cell membranes from the culture medium. Once in the membrane, it recruits cytosolic PKC to the plasma membrane, triggering activation.

-

Metabolic Fate: Unlike phorbol esters, OAG is recognized by Diacylglycerol Kinase (DGK) and rapidly metabolized into phosphatidic acid. This results in a transient activation signal that closely mimics physiological kinetics [1].

Signaling Pathway Visualization

The following diagram illustrates the entry of OAG and its parallel action to endogenous DAG, contrasting with the persistent block caused by PMA.

Figure 1: OAG mimics endogenous DAG for transient PKC activation, whereas PMA resists metabolism, causing persistent activation.

Part 2: Physicochemical Profile & Handling

Successful use of OAG requires strict adherence to handling protocols due to its lipid nature and susceptibility to oxidation.

| Property | Specification | Critical Handling Note |

| Molecular Weight | 398.6 g/mol | |

| Solubility | DMSO (>20 mg/mL), Ethanol | Do not dissolve directly in aqueous buffer.[3][4] |

| Stability | Unstable in aqueous solution | Hydrolyzes/oxidizes rapidly. Use within 2 hours of dilution. |

| Storage | -20°C or -80°C | Store as a concentrated stock in organic solvent, under inert gas (N2/Ar). |

| Appearance | Colorless to pale yellow oil | Discard if significantly discolored (oxidation). |

Reconstitution Protocol

-

Solvent: Dissolve the neat oil in high-grade anhydrous DMSO or Ethanol to a stock concentration of 10–50 mM .

-

Aliquot: Aliquot immediately into small volumes (e.g., 10–50 µL) to avoid repeated freeze-thaw cycles.

-

Preservation: Overlay aliquots with Nitrogen or Argon gas before capping to prevent oxidation of the oleoyl chain.

Part 3: Experimental Application

OAG vs. PMA: Selecting the Right Activator

Researchers often default to PMA, but OAG is superior for studying physiological kinetics.

| Feature | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Phorbol 12-myristate 13-acetate (PMA) |

| Potency (EC50) | Micromolar (10–100 µM) | Nanomolar (1–10 nM) |

| Activation Duration | Transient (Minutes) | Persistent (Hours/Days) |

| Metabolism | Rapid (via DGK) | Very Slow / Resistant |

| Outcome | Physiological Activation | Pathological / Downregulation of PKC |

| Use Case | Acute signaling, channel modulation | Tumor promotion, long-term differentiation |

Standardized Treatment Protocol

Objective: Acute activation of PKC in adherent mammalian cells (e.g., HeLa, HEK293).

Materials:

-

OAG Stock (50 mM in DMSO).

-

Serum-free culture medium (e.g., DMEM).

-

Control Vehicle (DMSO).

Workflow:

-

Starvation: Serum-starve cells for 4–16 hours prior to treatment to reduce basal PKC activity driven by serum lipids.

-

Preparation: Dilute OAG stock into warm serum-free medium to 2x the final concentration .

-

Target Final Concentration:50–100 µM .

-

Note: Vortex vigorously to ensure dispersion. OAG is a lipid and can form micelles.

-

-

Treatment: Add the 2x OAG medium to the cells (1:1 ratio with existing volume) or replace medium entirely.

-

Incubation:

-

Early Signaling (Phosphorylation): 5 – 15 minutes.

-

Functional Readout (Secretion/Channel): 10 – 30 minutes.

-

-

Termination: Aspirate medium and immediately lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for OAG treatment ensuring lipid dispersion and rapid capture of phosphorylation events.

Part 4: Troubleshooting & Scientific Integrity (Self-Validation)

To ensure Trustworthiness and Accuracy , every experiment must include specific controls.

Critical Controls

-

Vehicle Control: Treat cells with an equivalent concentration of DMSO (e.g., 0.1-0.2%). OAG effects must be distinct from solvent effects.

-

Positive Control: Use PMA (100 nM) to verify that the PKC pathway is functional in your specific cell line. If PMA fails, OAG will also fail.

-

Negative Control (Inhibitor): Pre-treat cells with a specific PKC inhibitor (e.g., Bisindolylmaleimide I or Gö 6983) for 30 minutes. This confirms that the OAG effect is indeed PKC-mediated [2].

Common Failure Modes

-

Lack of Effect:

-

Inconsistent Kinetics:

References

-

Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion.[6] Nature, 308(5961), 693–698.[6] Link

-

Kaibuchi, K., Takai, Y., & Nishizuka, Y. (1981). Cooperative roles of various membrane phospholipids in the activation of calcium-activated, phospholipid-dependent protein kinase. Journal of Biological Chemistry, 256(14), 7146–7149. Link

-

Lapetina, E. G., et al. (1985). 1-Oleoyl-2-acetyl-glycerol stimulates the formation of phosphatidylinositol 4,5-bisphosphate in human platelets. Journal of Biological Chemistry, 260(3), 1358–1361. Link

-

Mori, T., et al. (1982). Specificity of the fatty acyl moieties of diacylglycerol for the activation of calcium-activated, phospholipid-dependent protein kinase. Journal of Biological Chemistry, 257(13), 7610–7613. Link

Sources

- 1. Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Oleoyl-2-acetyl-sn-glycerol | CAS 86390-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies and perspectives of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Physiological Effects & Experimental Application of 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

Executive Summary

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of the second messenger sn-1,2-diacylglycerol (DAG). Unlike endogenous DAG, which is rapidly metabolized, OAG possesses sufficient stability to traverse the plasma membrane and directly activate Protein Kinase C (PKC) in intact cells. This capability makes it an indispensable tool for dissecting the specific roles of the PKC signaling axis in physiological processes such as platelet aggregation, neutrophil respiratory burst, and calcium mobilization.

This guide provides a rigorous technical analysis of OAG’s mechanism of action, distinct physiological effects, and standardized protocols for its application in research. It emphasizes the critical distinction between OAG and phorbol esters (e.g., PMA), highlighting OAG's physiological relevance due to its metabolic reversibility.

Part 1: Mechanistic Foundation

Mode of Action: The PKC Activation Axis

OAG mimics the action of endogenous DAG, which is generated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) via Phospholipase C (PLC). Upon entering the cell, OAG intercalates into the lipid bilayer and recruits PKC from the cytosol to the membrane.

-

Binding: OAG binds to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.

-

Activation: This binding increases the affinity of PKC for phosphatidylserine (PS) and Ca²⁺, leading to the conformational change required for kinase activity.

-

Metabolism: Unlike Phorbol Myristate Acetate (PMA), which causes persistent PKC activation, OAG is rapidly metabolized to phosphatidic acid by diacylglycerol kinase. This transient activation mimics physiological signaling kinetics more accurately than phorbol esters.

Visualization of Signaling Pathway

The following diagram illustrates the signal transduction pathway initiated by OAG, highlighting its entry, PKC activation, and downstream physiological outputs.

Figure 1: Signal transduction pathway of OAG-mediated PKC activation.[1] Note the metabolic branch that ensures transient rather than persistent signaling.

Part 2: Physiological Profiles & Data Analysis

Comparative Analysis: OAG vs. PMA

Researchers often choose between OAG and PMA. Understanding their kinetic differences is vital for experimental design.

| Feature | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Phorbol Myristate Acetate (PMA) |

| Nature | Synthetic DAG Analog | Tetracyclic Diterpenoid (Phorbol Ester) |

| Metabolic Stability | Low: Rapidly converted to phosphatidic acid (t½ ~ minutes). | High: Resistant to metabolism; persistent activation. |

| Signaling Kinetics | Transient, physiological mimicry. | Sustained, often leads to PKC downregulation. |

| Reversibility | Reversible upon washout/metabolism. | Irreversible in short-term assays. |

| Typical Concentration | 10 – 100 µM | 1 – 100 nM |

| Key Application | Studying physiological stimulus-response coupling. | Inducing maximal activation or differentiation. |

Tissue-Specific Effects

A. Neutrophils: The Respiratory Burst

OAG is a potent activator of the NADPH oxidase complex in neutrophils.

-

Mechanism: OAG activates PKC, which phosphorylates p47phox (a cytosolic subunit of NADPH oxidase). This triggers the assembly of the oxidase complex at the membrane.

-

Synergy: OAG acts synergistically with calcium ionophores (e.g., A23187). While A23187 elevates cytosolic Ca²⁺, OAG provides the DAG signal. Together, they fully reconstruct the signaling cascade required for maximal superoxide anion (

) production.

B. Platelets: Aggregation and Secretion

In human platelets, OAG induces specific phosphorylation events that precede aggregation.

-

Target: Phosphorylation of Pleckstrin (p47, a 40-47 kDa protein).

-

Outcome: Granule secretion (dense and alpha granules) and aggregation.[2]

-

Nuance: OAG-induced aggregation often requires secreted ADP as a cofactor.[3] The presence of ADP scavengers (e.g., apyrase) can inhibit OAG-mediated aggregation, indicating that PKC activation alone acts as a "primer" that sensitizes platelets to ADP.

Part 3: Experimental Protocols

Handling and Solubility (Critical)

OAG is an unstable lipid. Improper handling leads to oxidation or hydrolysis, rendering it inactive.

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.

-

Stock Concentration: 10 – 50 mg/mL.

-

Storage: -20°C or -80°C under inert gas (Nitrogen/Argon). Avoid repeated freeze-thaw cycles.

-

Working Solution: Prepare immediately before use. Do not store diluted aqueous solutions.

Protocol 1: Neutrophil Superoxide Anion Production

Objective: Quantify the respiratory burst induced by OAG in isolated human neutrophils.

Reagents:

-

Isolated Neutrophils (

cells/mL in HBSS). -

Cytochrome c (Type III or VI, 1.2 mg/mL).

-

OAG Stock (10 mM in DMSO).

-

Reference Control: PMA (100 ng/mL).[4]

Workflow:

-

Preparation: Aliquot

neutrophils into cuvettes containing HBSS + 1 mM CaCl₂. -

Reporter Addition: Add Cytochrome c (final conc. 100 µM).

-

Baseline: Incubate at 37°C for 5 minutes to establish baseline absorbance at 550 nm.

-

Induction: Add OAG to experimental cuvettes (Final conc: 10 – 100 µM ).

-

Note: Keep DMSO concentration < 0.1% to avoid solvent toxicity.

-

-

Measurement: Monitor the increase in absorbance at 550 nm (reduction of cytochrome c) for 10-15 minutes.

-

Validation: The reaction should be inhibited by Superoxide Dismutase (SOD, 30 µg/mL), confirming the signal is specific to

.

Protocol 2: Platelet Aggregation Assay

Objective: Assess PKC-mediated platelet aggregation.[5][6]

Workflow Visualization:

Figure 2: Step-by-step workflow for OAG-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Technical Notes:

-

Pre-incubation: Unlike thrombin, OAG typically shows a lag phase (30-60 seconds) before shape change and aggregation occur.

-

Synergy Check: To prove PKC involvement, pre-incubate with a PKC inhibitor (e.g., Staurosporine or Bisindolylmaleimide I) for 5 minutes. This should abolish the OAG response.

Part 4: References

-

Fujita I, Irita K, Takeshige K, Minakami S. (1984). "Diacylglycerol, 1-oleoyl-2-acetyl-glycerol, stimulates superoxide-generation from human neutrophils."[7][8] Biochemical and Biophysical Research Communications. Link

-

Kaibuchi K, Takai Y, Sawamura M, Hoshijima M, Fujikura T, Nishizuka Y. (1983). "Synergistic functions of protein phosphorylation and calcium mobilization in platelet activation." Journal of Biological Chemistry. Link

-

Cayman Chemical. (2023). "1-Oleoyl-2-acetyl-sn-glycerol Product Information." Cayman Chemical Datasheet. Link

-

MedChemExpress. (2024). "1-Oleoyl-2-acetyl-sn-glycerol: PKC Activator."[7] MCE Product Overview. Link

-

Watson, S.P., et al. (1988). "Selective priming of rate and duration of the respiratory burst of neutrophils by 1,2-diacyl and 1-O-alkyl-2-acyl diglycerides."[9] Journal of Biological Chemistry. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. Differences in the mode of action of 1-oleoyl-2-acetyl-glycerol and phorbol ester in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Real-time assessment of neutrophil metabolism and oxidative burst using extracellular flux analysis [frontiersin.org]

- 5. 1-Oleoyl-2-acetyl-sn-glycerol | CAS 86390-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 1-Oleoyl-2-acetyl- sn -glycerol [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synergism between A23187 and 1-oleoyl-2-acetyl-glycerol in superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective priming of rate and duration of the respiratory burst of neutrophils by 1,2-diacyl and 1-O-alkyl-2-acyl diglycerides. Possible relation to effects on protein kinase C [pubmed.ncbi.nlm.nih.gov]

1-Oleoyl-2-acetylglycerol CAS number and chemical properties

Functional Class: Cell-Permeable Diacylglycerol (DAG) Analog / Protein Kinase C (PKC) Activator[1][2][3][4][5]

Part 1: Executive Summary & Chemical Identity[1]

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG).[1] Unlike native DAGs, which often have long acyl chains that restrict their mobility across cell membranes when added exogenously, OAG features a short acetyl group at the sn-2 position. This structural modification grants it amphiphilic properties, allowing it to rapidly traverse the plasma membrane and directly activate Protein Kinase C (PKC) isozymes (specifically the conventional and novel subfamilies:

OAG is a critical reagent in signal transduction research, used to decouple PKC activation from the upstream receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP

Chemical Properties & Specifications[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) |

| CAS Number | 86390-77-4 |

| Molecular Formula | C |

| Molecular Weight | 398.58 g/mol |

| Appearance | Colorless to light yellow oil (Liquid at RT) |

| Solubility (DMSO) | |

| Solubility (Ethanol) | Miscible ( |

| Solubility (PBS) | Insoluble (Requires carrier or solvent dispersion) |

| Stability | Unstable in aqueous media (rapidly metabolized); Hygroscopic |

| Storage | -20°C (Desiccated, protect from light) |

Part 2: Mechanism of Action (MOA)

The DAG Mimicry Paradigm

Under physiological conditions, phospholipase C (PLC) hydrolyzes membrane PIP

OAG bypasses the PLC requirement. Because of its lipophilic oleoyl tail and short acetyl chain, it intercalates into the lipid bilayer. Once in the membrane, OAG binds to the C1 domain of PKC. This binding increases the enzyme's affinity for phosphatidylserine (PS) and Ca

Metabolic Fate Researchers must note that OAG is transient. It is rapidly metabolized by cellular diacylglycerol kinases (DAGK) into 1-oleoyl-2-acetyl-phosphatidic acid, or hydrolyzed by lipases.[1] This results in a "pulse" of activation rather than a sustained signal, distinguishing it from phorbol esters (like PMA) which are non-metabolizable and cause sustained (often supraphysiological) activation.

Pathway Visualization

Figure 1: OAG enters the membrane via passive diffusion, recruiting cytosolic PKC to the membrane for activation. Note the parallel metabolic degradation pathway which limits the signal duration.

Part 3: Experimental Framework

1. Reconstitution & Stock Preparation

OAG is supplied as an oil.[5][6] It is critical to handle it under sterile conditions to prevent lipase contamination.

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous).

-

Concentration: Prepare a high-concentration stock (e.g., 50 mM or 25 mg/mL ) to minimize the volume of solvent added to cells.

-

Calculation: To make 50 mM stock from 5 mg OAG (MW 398.6): Add ~250 µL of DMSO.

-

-

Storage: Aliquot immediately into dark, glass vials (or high-quality polypropylene). Store at -20°C or -80°C under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the oleoyl tail.[1]

2. Cell Culture Activation Protocol

Objective: Acute activation of PKC in adherent mammalian cells (e.g., HeLa, HEK293).

Step 1: Cell Seeding Seed cells in 6-well plates. Allow to reach 70-80% confluency.

Step 2: Serum Starvation (Crucial) Remove growth medium and wash 1x with PBS. Add serum-free medium (e.g., DMEM + 0.1% BSA) for 4–16 hours prior to the experiment.[1]

-

Rationale: Serum contains growth factors and lipids that activate PKC, creating high background noise. Starvation synchronizes the cells [1].

Step 3: Preparation of Working Solution Immediately before use, dilute the OAG stock into warm serum-free medium.

-

Target Concentration: 50 – 100 µM is standard for OAG. (Note: This is higher than PMA, which is effective at nM ranges, due to OAG's rapid metabolism).

-

Vehicle Control: Prepare a matching control with DMSO/Ethanol only (final solvent concentration < 0.1%).

Step 4: Incubation Aspirate starvation media and add the OAG-containing media.[1]

-

Timecourse:

-

5–15 minutes: Peak PKC translocation and phosphorylation of immediate substrates.

-

30–60 minutes: Signal decay due to metabolism [2].

-

Step 5: Termination

-

For Western Blot: Aspirate media, wash 1x with ice-cold PBS, and lyse immediately in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).

-

For Calcium Imaging: OAG can be added directly to the imaging chamber while recording.

3. Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No PKC Activation | OAG degradation (Oxidation/Hydrolysis) | Use fresh stock; ensure storage at -20°C. OAG oil should be clear/yellow, not brown. |

| High Background | Serum interference | Increase starvation time or ensure BSA used is fatty-acid free.[1] |

| Cell Toxicity | Solvent concentration too high | Ensure final DMSO/EtOH is < 0.1%. |

| Weak Signal | Rapid metabolism | Add a DAG Kinase inhibitor (e.g., R59022) to sustain the OAG signal [3]. |

Part 4: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Combustibility: As a lipid analog in organic solvent, it is combustible. Keep away from open flames.

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]

-

Disposal: Dispose of as hazardous chemical waste, particularly due to the solvent content.

References

-

Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698. Link[1]

-

Kaibuchi, K., et al. (1983). Synergistic functions of protein phosphorylation and calcium mobilization in platelet activation. The Journal of Biological Chemistry, 258(11), 6701–6704. Link

-

De Chaffoy de Courcelles, D., et al. (1985). R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol accumulation and protein kinase C activation in intact platelets.[3] The Journal of Biological Chemistry, 260(29), 15762–15770. Link

-

Cayman Chemical. 1-Oleoyl-2-acetyl-sn-glycerol Product Information & MSDS. Link

Sources

- 1. caming.com [caming.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Oleoyl-2-acetyl-sn-glycerol | CAS 86390-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. ≥97% (HPLC), Ca²⁺-dependent protein kinase C activator, oil | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-油酰基-2-乙酰基-sn-丙三醇 ≥97% (TLC), oil | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 1-OLEOYL-2-ACETYL-SN-GLYCEROL | 86390-77-4 [amp.chemicalbook.com]

Intracellular Calcium Mobilization by 1-Oleoyl-2-acetylglycerol: A Technical Guide

Executive Summary

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of diacylglycerol (DAG).[1] While historically utilized primarily as a direct activator of Protein Kinase C (PKC), its utility in calcium signaling is bimodal. OAG mobilizes intracellular calcium (

This guide provides a rigorous technical framework for using OAG to dissect these pathways, distinguishing between store-operated calcium entry (SOCE) and receptor-operated calcium entry (ROCE).

Part 1: Mechanistic Foundation

The Dual-Signaling Axis

To design valid experiments, one must understand that OAG mimics the DAG arm of the Phospholipase C (PLC) pathway but bypasses IP3 generation. This allows researchers to uncouple DAG-mediated effects from IP3-mediated store depletion.

-

The Canonical Pathway (PKC Activation): OAG recruits PKC isoforms to the plasma membrane, inducing phosphorylation of downstream targets. In many cell types (e.g., smooth muscle, neurons), PKC phosphorylation inhibits calcium entry or stimulates calcium pumps (PMCA), potentially causing a decrease or faster decay in cytosolic calcium.

-

The Non-Canonical Pathway (TRP Channel Activation): OAG acts as a direct lipid agonist for TRPC3, TRPC6, and TRPC7 channels. This activation is PKC-independent . It induces non-selective cation influx (

and

Visualization: OAG Signaling Topology

The following diagram illustrates the bifurcation of OAG signaling, highlighting the critical distinction between PKC-dependent modulation and direct channel gating.

Caption: OAG signaling bifurcation. Red path indicates modulation; dashed line indicates direct channel agonism independent of kinase activity.

Part 2: Experimental Utility & Protocol Design

Preparation and Handling

OAG is lipophilic and labile. Improper handling leads to hydrolysis into inactive metabolites (1-oleoyl-2-acetyl-3-phosphoglycerol), yielding false negatives.

-

Solubility: Soluble in DMSO or Ethanol (

20 mg/mL).[2][3] -

Stock Preparation: Dissolve to 50 mM in anhydrous DMSO. Aliquot into single-use amber vials and store at -80°C under argon gas if possible.

-

Working Solution: Dilute to 10–100 µM in physiological buffer immediately prior to use. Do not vortex vigorously ; use gentle inversion to prevent micelle formation which alters bioavailability.

Differentiating Influx vs. Mobilization

To prove OAG is mobilizing calcium via TRPC influx rather than ER release, you must perform the "Add-Back" Protocol :

-

Phase 1 (

-free): Apply OAG in calcium-free buffer (with EGTA). A lack of signal rules out intracellular store release. -

Phase 2 (

re-addition): Add extracellular

Part 3: Detailed Protocol – Ratiometric Calcium Imaging

This protocol uses Fura-2-AM, the gold standard for quantitative calcium imaging, to measure OAG responses. Ratiometric dyes cancel out artifacts from dye leakage or focal plane shifts.

Materials

-

Dye: Fura-2-AM (Stock: 1 mM in DMSO).

-

Detergent: Pluronic F-127 (20% w/v in DMSO).

-

Buffer (HBSS): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

OAG: 100 µM working solution (freshly prepared).

-

PKC Inhibitor (Control): Ro 31-8220 (1–5 µM) or GF 109203X.

Step-by-Step Workflow

-

Dye Loading:

-

Mix 1 µL Fura-2-AM stock + 1 µL Pluronic F-127.

-

Add mixture to 1 mL HBSS (Final: 1 µM Fura-2).

-

Incubate cells for 30–45 mins at Room Temperature (RT) in the dark.

-

Scientific Rationale: Loading at RT prevents dye sequestration into organelles (e.g., mitochondria).

-

-

De-esterification:

-

Wash cells 2x with HBSS.

-

Incubate in fresh HBSS for 20 mins to allow complete hydrolysis of AM esters.

-

-

Baseline Acquisition:

-

Mount on microscope stage. Perfusion rate: 2 mL/min.

-

Excitate alternately at 340 nm (

-bound) and 380 nm ( -

Record stable baseline for >60 seconds.

-

-

OAG Stimulation:

-

Perfuse OAG (50–100 µM).

-

Note: OAG response kinetics are slower than IP3-generating agonists (e.g., ATP). Expect onset within 30–90 seconds.

-

-

Validation (Inhibitor Check):

Visualization: Experimental Workflow

Caption: Standardized ratiometric imaging workflow for OAG assessment.

Part 4: Data Interpretation & Troubleshooting

Quantitative Analysis

Data should be presented as the change in ratio (

| Observation | Likely Mechanism | Verification Step |

| Rapid, transient spike | IP3-mediated release (Unlikely OAG) | Check for endogenous PLC activation or contaminants. |

| Sustained plateau | TRPC-mediated Influx (ROCE) | Remove extracellular |

| Signal blocked by PKC inhibitor | PKC-mediated channel modulation | Use Ro 31-8220 to confirm.[7] |

| Signal persists with PKC inhibitor | Direct TRP Agonism | Use SKF-96365 (TRP blocker) to confirm. |

| No response | OAG degradation or lack of TRPC3/6/7 | Use fresh OAG; confirm TRP expression via Western Blot. |

Common Pitfalls

-

Plasticware Absorption: OAG is a lipid.[8] Use glass reservoirs or low-binding plastics to prevent loss of concentration before it reaches the cells.

-

Solvent Artifacts: Always run a DMSO-only control (vehicle). DMSO > 0.1% can induce artifacts in sensitive neurons.

References

-

Hofmann, T., et al. (1999).[9] Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol.[1] Nature, 397(6716), 259–263. Link

-

Albert, A. P. (2011). Gating mechanisms of canonical transient receptor potential channel proteins: Role of diacylglycerol and protein kinase C. Advances in Experimental Medicine and Biology, 704, 391–411. Link

-

Venkatachalam, K., et al. (2003). Mechanism of activation of TRPC channels by phosphatidylinositol 4,5-bisphosphate. Journal of Biological Chemistry, 278(44), 43761–43771. Link

-

Parekh, A. B., & Putney, J. W. (2005). Store-operated calcium channels. Physiological Reviews, 85(2), 757–810. Link

-

Trebak, M., et al. (2003). Comparison of human TRPC3 channels in receptor-activated and store-operated modes. Molecular Biology of the Cell, 14(3), 1085–1096. Link

Sources

- 1. Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Oleoyl-2-acetyl-sn-glycerol | CAS 86390-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Protein kinase C and calcium ion in mitogenic response of macrophage-depleted human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Oleoyl-2-acetylglycerol stimulates 5-lipoxygenase activity via a putative (phospho)lipid binding site within the N-terminal C2-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C activation inhibits TCR-mediated calcium influx but not inositol trisphosphate production in HPB-ALL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Dynamics of receptor-operated Ca2+ currents through TRPC channels controlled via the PI(4,5)P2-PLC signaling pathway [frontiersin.org]

Technical Guide: 1-Oleoyl-2-acetylglycerol (OAG) Modulation of TRP Channels

[1]

Executive Summary

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a membrane-permeable, synthetic analog of the second messenger diacylglycerol (DAG). In ion channel research, OAG serves as a critical pharmacological tool for dissecting the activation mechanisms of Transient Receptor Potential (TRP) channels, specifically distinguishing between phospholipase C (PLC)-dependent, store-independent pathways and store-operated calcium entry (SOCE).

This guide delineates the precise molecular interactions between OAG and the TRPC (Canonical) and TRPV (Vanilloid) subfamilies. It provides validated protocols for calcium imaging and electrophysiology, emphasizing the distinction between direct channel gating (TRPC3/6/7) and indirect sensitization via Protein Kinase C (PKC) (TRPV1).

Molecular Mechanisms of Action

OAG acts by mimicking endogenous DAG, remaining inserted in the plasma membrane lipid bilayer due to its lipophilic nature. Its interaction with TRP channels is subtype-specific, operating through two distinct signaling modalities.

Direct Activation: The TRPC3/6/7 Axis

The canonical TRP channels TRPC3, TRPC6, and TRPC7 are unique in their ability to be gated directly by lipid second messengers.

-

Mechanism: OAG binds to a recognition site within the transmembrane domains or the lipid-channel interface of TRPC3/6/7. This interaction induces a conformational change that opens the channel pore, allowing non-selective cation influx (

and -

PKC Independence: Crucially, this activation occurs independently of Protein Kinase C (PKC) . Experimental validation using PKC inhibitors (e.g., staurosporine, bisindolylmaleimide I) demonstrates that OAG-induced currents persist, confirming a direct ligand-gating mechanism.

-

Physiological Relevance: This pathway mimics the receptor-operated calcium entry (ROCE) downstream of Gq-coupled GPCRs (e.g.,

-adrenergic or purinergic receptors).

Indirect Modulation: The TRPV1/PKC Axis

While OAG does not typically gate TRPV1 directly in the absence of other stimuli, it acts as a potent sensitizer.

-

Mechanism: OAG activates PKC (which contains a C1 domain that binds DAG/OAG). Activated PKC phosphorylates specific serine/threonine residues on the intracellular loops of the TRPV1 channel (e.g., Ser502, Ser800).

-

Result: Phosphorylation reduces the thermal and chemical activation threshold of TRPV1, potentiating responses to agonists like capsaicin or heat. This is a key mechanism in inflammatory hyperalgesia.

Differential Selectivity Table

| TRP Subtype | Interaction Mode | PKC Dependence | Key Reference |

| TRPC3 | Direct Activation | Independent | Hofmann et al. (1999) |

| TRPC6 | Direct Activation | Independent | Hofmann et al. (1999) |

| TRPC7 | Direct Activation | Independent | Okada et al. (1999) |

| TRPC4/5 | No Activation / Inhibition | N/A | Venkatachalam et al. (2003) |

| TRPV1 | Sensitization | Dependent | Bhave et al. (2003) |

Visualization of Signaling Pathways[2][3]

The following diagram illustrates the bifurcation of OAG signaling: the direct lipid-gating of TRPC channels versus the kinase-mediated modulation of TRPV1.

Figure 1: Divergent signaling mechanisms of OAG on TRP channels. Red arrow indicates direct gating; dashed lines indicate the indirect kinase-dependent pathway.

Experimental Protocols

Reagent Preparation & Handling

-

Solubility: OAG is lipophilic and practically insoluble in water.

-

Stock Solution: Dissolve OAG in anhydrous DMSO to a concentration of 10–100 mM .

-

Storage: Aliquot and store at -20°C under inert gas (nitrogen/argon) to prevent oxidation of the oleoyl chain. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute immediately before use. The final DMSO concentration in the bath must be kept < 0.1% to avoid solvent artifacts.

-

Note: Use vigorous vortexing or brief sonication when diluting into aqueous buffers (e.g., Tyrode’s or Ringer’s solution) to ensure dispersion.

-

Protocol A: Ratiometric Calcium Imaging (Fura-2)

This protocol detects OAG-induced cytosolic calcium elevations in HEK293 cells or primary neurons.

Step-by-Step Methodology:

-

Loading: Incubate cells with 2–5 µM Fura-2 AM + 0.02% Pluronic F-127 for 30–45 minutes at room temperature.

-

Rationale: Pluronic aids dye solubility; room temperature loading prevents compartmentalization of the dye into organelles.

-

-

De-esterification: Wash cells 3x with physiological saline (HBSS/Tyrode’s) containing 1.8 mM

. Incubate for 20 minutes to allow complete hydrolysis of AM esters. -

Baseline Recording (0–60s): Perfusion with standard extracellular buffer. Establish a stable ratio (

). -

OAG Application (60–180s): Perfusion of 50–100 µM OAG .

-

Critical Check: OAG is "sticky." Use glass reservoirs or low-binding plasticware. Do not use extensive tubing lengths where OAG can adsorb.

-

-

Specificity Check (Optional): Pre-incubate separate coverslips with 1 µM GF109203X (PKC inhibitor).

-

Interpretation: If the signal persists in the presence of GF109203X, the channel is likely TRPC3/6/7 (Direct). If the signal is abolished, investigate other pathways.

-

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

To isolate OAG-activated currents from Store-Operated Calcium Entry (SOCE).

Step-by-Step Methodology:

-

Pipette Solution: Use a standard intracellular solution buffered with EGTA or BAPTA.

-

Tip: To isolate TRPC currents, use a

-based internal solution to block

-

-

Seal & Break-in: Establish a G

seal and enter whole-cell configuration. -

Voltage Protocol: Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) every 2 seconds.

-

Application:

-

Phase 1: Apply bath solution.

-

Phase 2: Apply 100 µM OAG . Observe the development of a doubly-rectifying IV curve (typical of TRPC3/6).

-

-

Distinction from SOCE:

-

Perform a separate experiment using Thapsigargin (1 µM) to deplete stores.

-

OAG responses in TRPC3/6/7 expressing cells are distinct and often additive to Thapsigargin responses, whereas SOCE (Orai1) currents have different biophysical properties (inward rectification).

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for OAG experimentation, from reagent handling to data analysis.

Data Interpretation & Troubleshooting

Distinguishing Artifacts

-

Solvent Effect: Always run a "Vehicle Control" (0.1% DMSO alone). High concentrations of DMSO can induce calcium transients in some cell lines or alter membrane fluidity.

-

Micelle Formation: At >100 µM, OAG may form micelles. If the solution turns cloudy, the effective concentration is unknown, and the experiment is invalid.

Validation Criteria

To claim TRPC3/6/7 activation, your data must satisfy:

-

Temporal Kinetics: OAG responses are typically slower to peak (30–60s) compared to agonist-evoked (e.g., Carbachol) responses.

-

PKC Insensitivity: The current must survive pre-treatment with a PKC inhibitor.

-

IV Relationship: In patch clamp, the current should exhibit outward rectification at positive potentials and inward rectification at negative potentials (distinct from the highly inward-rectifying

).

References

-

Hofmann, T., et al. (1999). Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol.[1] Nature, 397(6716), 259–263.

-

Okada, T., et al. (1999). Molecular and functional characterization of a novel mouse transient receptor potential protein homologue TRP7. Journal of Biological Chemistry, 274(39), 27359–27370.

-

Venkatachalam, K., et al. (2003). Mechanism of activation of TRPC5 cation channels by G-protein-coupled receptors. Journal of General Physiology, 122(6), 687–701.

-

Bhave, G., et al. (2003). Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor TRPV1. Proceedings of the National Academy of Sciences, 100(21), 12480–12485.

-

Clapham, D. E. (2003). TRP channels as cellular sensors. Nature, 426(6966), 517–524.

Bifurcation of the Calcium Signal: A Technical Retrospective on 1-Oleoyl-2-acetylglycerol (OAG)

Content Type: Technical Whitepaper & Experimental Guide Audience: Cell Biologists, Signal Transduction Researchers, Drug Discovery Scientists Focus: The mechanistic validation of Protein Kinase C (PKC) signaling using synthetic diacylglycerol analogs.

Executive Summary: The Diacylglycerol Hypothesis

In the early 1980s, the field of signal transduction faced a critical mechanistic gap. While it was known that phosphatidylinositol (PI) turnover was linked to calcium mobilization, the specific role of the lipid intermediate 1,2-diacylglycerol (DAG) remained obscure. Was DAG merely a metabolic byproduct, or a second messenger in its own right?

This guide analyzes the pivotal role of 1-Oleoyl-2-acetyl-sn-glycerol (OAG) , a synthetic membrane-permeable DAG analog.[1] OAG was the precise chemical tool required to decouple the two arms of the phosphoinositide pathway: calcium mobilization (via IP3) and kinase activation (via DAG). By allowing researchers to selectively activate Protein Kinase C (PKC) in intact cells without triggering calcium release, OAG provided the first definitive proof of the "Dual Signal" theory —that full cellular activation requires the synergistic cooperation of Ca2+ and protein phosphorylation.

Mechanistic Architecture: How OAG Mimics the Endogenous Signal

Endogenous DAG is generated by the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). However, endogenous DAG has long fatty acid chains (often arachidonic and stearic acid), making it highly lipophilic and confined to the membrane interface. It cannot be added exogenously to cells because it will not intercalate into the plasma membrane efficiently.

The OAG Solution: Researchers (notably the Nishizuka group) synthesized OAG with a specific structural modification:

-

Position 1: Oleic acid (C18:1) – Retains sufficient hydrophobicity for membrane anchoring.

-

Position 2: Acetyl group (C2) – Drastically reduces overall lipophilicity, rendering the molecule amphiphilic.

Mechanism of Action:

-

Intercalation: Upon addition to the aqueous medium, OAG rapidly partitions into the phospholipid bilayer.

-

PKC Activation: OAG binds to the C1 domain of PKC. This binding dramatically increases the enzyme's affinity for Ca2+ and phosphatidylserine (PS).

-

Outcome: PKC becomes active at resting intracellular Ca2+ levels (approx. 0.1 µM), effectively bypassing the requirement for IP3-mediated calcium release.

Visualization: The Bifurcation of the Signal

The following diagram illustrates how OAG and A23187 (Ca2+ ionophore) were used to dissect the signaling pathway, proving the independence of the two branches.

Caption: Dissection of the PIP2 pathway. OAG selectively activates PKC, while A23187 selectively raises Calcium. Both are required for full physiological response.

The Seminal Experiment: Synergistic Activation

Reference: Kaibuchi, K., et al. (1983).[2] Journal of Biological Chemistry.

The most critical application of OAG was demonstrating that PKC activation alone is often insufficient for a full physiological response. In human platelets, the release of serotonin requires both the phosphorylation of a 40kDa substrate (pleckstrin) and the mobilization of calcium.

Experimental Logic

The experiment utilized a matrix approach to isolate variables:

-

Control: Resting platelets.

-

OAG Only: Activates PKC, but Ca2+ remains basal.

-

A23187 Only: Raises Ca2+, but PKC remains largely inactive (at low doses).

-

OAG + A23187: Reconstitutes the dual signal observed with natural agonists like Thrombin.

Quantitative Results Summary

The following table summarizes the classic data pattern observed in these studies.

| Treatment Condition | PKC Activation (40k Phosphorylation) | Ca2+ Mobilization | Physiological Output (Serotonin Release) | Interpretation |

| Control | (-) | Basal | None | Baseline |

| OAG (50 µg/ml) | (+++) Strong | Basal | (+/-) Very Low | PKC activation alone is insufficient for secretion. |

| A23187 (0.1 µM) | (-) | (++) Moderate | (+) Low | Ca2+ alone triggers weak secretion. |

| OAG + A23187 | (+++) Strong | (++) Moderate | (++++) Full Response | Synergy: Both signals are required for full exocytosis. |

| Thrombin (Natural) | (+++) | (+++) | (++++) | Natural agonist triggers both pathways simultaneously. |

Technical Protocol: Handling and Application of OAG

Expertise & Causality: OAG is metabolically unstable in live cells. It is rapidly converted to phosphatidic acid (PA) by diacylglycerol kinase or hydrolyzed by lipases. This transient nature makes it a better physiological mimic than Phorbol Esters (PMA), but it requires precise handling to ensure consistent activation.

Preparation of OAG Stock

-

Solvent Choice: Dissolve OAG in DMSO (Dimethyl sulfoxide).

-

Why: Ethanol can be used, but DMSO minimizes volatility and cell toxicity at low volumes.

-

Concentration: Prepare a high-concentration stock (e.g., 10 mg/ml) to keep the final solvent concentration on cells < 0.1%.

-

-

Storage: Store at -20°C under nitrogen gas.

-

Why: The unsaturated oleoyl chain is susceptible to oxidation.

-

-

Sonication (Critical Step): Before adding to the cell suspension, the OAG stock must be vigorously vortexed or briefly sonicated in a small volume of buffer/medium.

-

Why: OAG is a lipid.[3] If dropped directly into aqueous media, it may form micelles or stick to the plasticware rather than intercalating into the cell membrane. Dispersion ensures bioavailability.

-

Incubation Protocol (Platelet Aggregation Model)

Workflow Diagram:

Caption: Experimental workflow for assessing synergistic activation of platelets using OAG and A23187.

Step-by-Step Methodology:

-

Isolation: Isolate human platelets and suspend in Ca2+-free Tyrode’s buffer.

-

Note: Avoid EDTA in the final suspension if you plan to add Ca2+ later, or use EGTA carefully to control free Ca2+ levels.

-

-

Labeling (Optional but recommended): Pre-load cells with [32P]orthophosphate for 60 mins to label the ATP pool if measuring phosphorylation.

-

Baseline: Incubate at 37°C for 2 minutes.

-

Activation:

-

Add OAG (Final conc: 20–100 µg/ml).

-

Simultaneously add A23187 (Final conc: 0.1–0.5 µM).

-

Control: Add Thrombin (0.1 U/ml) as a positive control.

-

-

Termination:

-

For Phosphorylation: Stop reaction after 30–60 seconds by adding ice-cold TCA (Trichloroacetic acid) or SDS sample buffer. Phosphorylation of the 40k protein is very rapid.

-

For Secretion: Allow reaction to proceed for 2–5 minutes. Centrifuge and assay supernatant for serotonin (5-HT).

-

Comparative Analysis: OAG vs. PMA

While both OAG and Phorbol 12-myristate 13-acetate (PMA/TPA) activate PKC, their physiological effects differ drastically due to their metabolic stability.

| Feature | 1-Oleoyl-2-acetylglycerol (OAG) | Phorbol Myristate Acetate (PMA) |

| Nature | Synthetic Lipid (DAG Analog) | Plant-derived Diterpene |

| Metabolic Stability | Low (Transient): Rapidly metabolized to Phosphatidic Acid or hydrolyzed. | High (Sustained): Resistant to metabolism; persists in membranes. |

| Activation Profile | Phasic (Pulse-like). Mimics physiological DAG spikes. | Tonic (Sustained). Causes permanent translocation. |

| Downregulation | Does not typically cause PKC degradation (downregulation) in short term. | Chronic exposure (>24h) leads to proteolytic degradation of PKC (depletion). |

| Use Case | Studying acute physiological signaling and synergy. | Studying tumor promotion, long-term differentiation, or PKC depletion. |

Scientist's Note: When using OAG, repeated additions may be necessary to sustain PKC activation over longer time courses (e.g., >30 mins) due to its rapid metabolism.

References

-

Castagna, M., Takai, Y., Kaibuchi, K., Sano, K., Kikkawa, U., & Nishizuka, Y. (1982). Direct activation of calcium-activated, phospholipid-dependent protein kinase by tumor-promoting phorbol esters. Journal of Biological Chemistry, 257(13), 7847-7851.[4] Link

-

Kaibuchi, K., Takai, Y., Sawamura, M., Hoshijima, M., Fujikura, T., & Nishizuka, Y. (1983). Synergistic functions of protein phosphorylation and calcium mobilization in platelet activation.[2] Journal of Biological Chemistry, 258(11), 6701-6704.[2] Link

-

Fujita, I., Irita, K., Takeshige, K., & Minakami, S. (1984). Diacylglycerol, 1-oleoyl-2-acetyl-glycerol, stimulates superoxide-generation from human neutrophils.[5] Biochemical and Biophysical Research Communications, 120(2), 318-324.[5] Link

-

Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308, 693–698. Link

-

Lapetina, E. G., Reep, B., Ganong, B. R., & Bell, R. M. (1985). Exogenous sn-1,2-diacylglycerols containing saturated fatty acids function as bioregulators of protein kinase C in human platelets. Journal of Biological Chemistry, 260(3), 1358-1361. Link

Sources

- 1. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic functions of protein phosphorylation and calcium mobilization in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. medchemexpress.com [medchemexpress.com]

Decoding Diacylglycerol Signaling: A Technical Guide to the Structure-Activity Relationship of 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

Introduction: OAG as a Key to Unlocking Second Messenger Pathways

In the intricate world of cellular signaling, second messengers translate extracellular stimuli into intracellular responses. Among these crucial molecules is sn-1,2-diacylglycerol (DAG), a lipid that orchestrates a multitude of cellular processes, from proliferation and differentiation to apoptosis. The transient and localized nature of endogenous DAG, however, presents a significant challenge for researchers. To circumvent this, synthetic, cell-permeable analogs have been developed, with 1-Oleoyl-2-acetyl-sn-glycerol (OAG) emerging as a cornerstone tool. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of OAG, offering researchers, scientists, and drug development professionals a comprehensive understanding of its function and application in dissecting DAG-mediated signaling pathways. We will delve into the specific structural features that govern its activity, its differential effects on key effector proteins such as Protein Kinase C (PKC) and Transient Receptor Potential Canonical (TRPC) channels, and provide detailed protocols for assessing its biological impact.

The Molecular Architecture of Activity: Core Structural Determinants of OAG

OAG is a synthetic analog of DAG, designed for enhanced cell permeability and resistance to rapid metabolism compared to its natural counterparts.[1][2] Its structure, consisting of a glycerol backbone with an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position, is pivotal to its function.

The biological activity of DAG and its analogs is critically dependent on the sn-1,2 stereochemistry.[1][3] This specific arrangement is the only isomer that effectively activates key downstream effectors like PKC.[1][3] The free hydroxyl group at the sn-3 position of the glycerol backbone is also essential for activity, participating in crucial hydrogen bonding within the binding sites of its target proteins.[4]

The nature of the acyl chains at the sn-1 and sn-2 positions profoundly influences the potency and efficacy of DAG analogs.[5] In OAG, the long, unsaturated oleoyl chain at the sn-1 position facilitates its insertion into the plasma membrane, anchoring it in the correct orientation for protein interaction. The short acetyl chain at the sn-2 position enhances its solubility and cell permeability, allowing for effective delivery to its intracellular targets.[6] This asymmetric design mimics the structure of naturally occurring signaling DAGs and is a key determinant of its biological activity.

Primary Target I: Protein Kinase C (PKC) Activation

The family of Protein Kinase C (PKC) isozymes represents the most well-characterized downstream effectors of DAG. OAG mimics endogenous DAG by binding to the conserved C1 domain, a cysteine-rich zinc-finger motif present in the regulatory region of conventional and novel PKC isoforms.[7][8] This binding event, in conjunction with membrane localization, alleviates the autoinhibition of the kinase domain, leading to its activation and the subsequent phosphorylation of a wide array of substrate proteins.[9]

Structure-Activity Relationship at the C1 Domain

The interaction between OAG and the C1 domain is highly specific. The key structural features of OAG that dictate this interaction are:

-

The Glycerol Backbone: The precise stereochemistry of the glycerol backbone is essential for fitting into the C1 domain's binding pocket.

-

The sn-1 and sn-2 Esters: Both carbonyl groups of the ester linkages are crucial for forming hydrogen bonds with conserved residues within the C1 domain, effectively locking the molecule in place.

-

The sn-3 Hydroxyl Group: This group forms a critical hydrogen bond with a conserved backbone carbonyl oxygen in the C1 domain, acting as a third point of attachment and stabilizing the complex.

-

The Acyl Chains: The hydrophobic oleoyl chain at the sn-1 position inserts into the hydrophobic groove of the C1 domain and the surrounding lipid bilayer, while the sn-2 acetyl group makes fewer critical contacts, highlighting the importance of the sn-1 chain for high-affinity binding.

The development of diacylglycerol-lactones (DAG-lactones) , conformationally constrained analogs of DAG, has provided significant insights into the SAR at the C1 domain.[2][10] By rigidifying the glycerol backbone, these molecules can exhibit enhanced binding affinity and, in some cases, isoform selectivity, demonstrating the importance of a specific conformation for optimal C1 domain engagement.[10]

Visualizing the PKC Activation Pathway

The canonical pathway leading to PKC activation initiated by G-protein coupled receptors (GPCRs) is a fundamental signaling cascade.

Caption: GPCR-mediated activation of PKC via OAG/DAG.

Experimental Protocol: In Vitro PKC Activity Assay using [γ-³²P]ATP

This protocol describes a classic and highly sensitive method to quantify the kinase activity of PKC in response to OAG stimulation by measuring the incorporation of radioactive phosphate into a specific substrate.[6][11]

Self-Validation: The inclusion of controls without OAG, without PKC, and without substrate ensures that the measured radioactivity is directly attributable to OAG-dependent PKC activity on the intended substrate.

Materials:

-

Purified, active PKC isozyme (e.g., PKCα, β, δ)

-

PKC substrate peptide (e.g., a peptide corresponding to the phosphorylation site of a known PKC substrate like MARCKS or a generic substrate like myelin basic protein)

-

OAG (1-Oleoyl-2-acetyl-sn-glycerol)

-

Phosphatidylserine (PS)

-

[γ-³²P]ATP (specific activity >3000 Ci/mmol)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM DTT)

-

ATP solution (10 mM)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 0.75% H₃PO₄)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix appropriate amounts of PS and OAG (e.g., a final concentration of 100 µg/mL PS and 10 µg/mL OAG in the final reaction).

-

Dry the lipids under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to create small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 25 µL reaction would include:

-

5 µL of 4X Kinase Reaction Buffer

-

5 µL of lipid vesicles (PS/OAG)

-

5 µL of PKC substrate peptide (to a final concentration of ~20 µM)

-

Purified PKC enzyme (amount to be determined empirically)

-

Nuclease-free water to a volume of 20 µL.

-

-

Prepare control reactions:

-

No OAG: Replace PS/OAG vesicles with vesicles containing only PS.

-

No Enzyme: Replace PKC with kinase reaction buffer.

-

No Substrate: Replace substrate peptide with kinase reaction buffer.

-

-

-

Initiate the Reaction:

-

Add 5 µL of ATP mix (cold ATP and [γ-³²P]ATP, to a final concentration of 100 µM) to each tube to start the reaction.

-

Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be within the linear range of the enzyme kinetics.

-

-

Stop the Reaction and Spot:

-

Terminate the reaction by adding 25 µL of stop solution.

-

Spot 40 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.

-

-

Wash the P81 Papers:

-

Wash the P81 papers three times for 5 minutes each in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantify Radioactivity:

-

Place each dried P81 paper into a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the CPM from the "No Enzyme" control (background) from all other samples.

-

Calculate the specific activity of the kinase in pmol of phosphate transferred per minute per mg of enzyme.

-

Primary Target II: Transient Receptor Potential Canonical (TRPC) Channels

Beyond PKC, OAG directly gates a subset of the Transient Receptor Potential Canonical (TRPC) channel family, specifically TRPC3, TRPC6, and TRPC7.[12] These non-selective cation channels play crucial roles in calcium signaling. Unlike the PKC-dependent inhibition observed for TRPC4 and TRPC5, OAG activates TRPC3/6/7 channels directly, independent of PKC activity.[13] This dual functionality of OAG underscores its complex role in cellular signaling, capable of initiating both kinase-dependent and independent pathways.

Structure-Activity Relationship for TRPC Channel Gating

The precise binding site and mechanism of OAG-mediated TRPC channel activation are areas of active research. However, current evidence suggests:

-

Direct Lipid Gating: OAG is thought to bind directly to the channel protein or interact with the surrounding lipid microenvironment to induce a conformational change that opens the channel pore.[12]

-

Acyl Chain Requirements: The length and saturation of the acyl chains are important for effective channel gating, likely influencing how the molecule partitions into the membrane and interacts with the channel's transmembrane domains.

-

Differential Subtype Sensitivity: The structural differences between TRPC subtypes (e.g., TRPC3/6/7 vs. TRPC4/5) underlie their differential responses to OAG. This highlights the potential for developing subtype-selective TRPC modulators.

Visualizing the TRPC Activation Pathway

The activation of TRPC3/6/7 channels by OAG represents a distinct signaling branch downstream of PLC activation.

Caption: Direct activation of TRPC3/6/7 channels by OAG/DAG.

Experimental Protocol: Measuring OAG-Induced Calcium Influx using Fura-2 AM

This protocol details the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of OAG, providing a robust method to assess TRPC channel activity.

Self-Validation: Performing the experiment in a calcium-free external solution followed by calcium re-addition confirms that the observed signal is due to calcium influx across the plasma membrane and not from intracellular stores. The use of a known TRPC channel blocker can further validate the specificity of the OAG-induced response.

Materials:

-

Cells expressing the TRPC channel of interest (e.g., HEK293 cells transiently or stably expressing TRPC3 or TRPC6)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

HBSS without Ca²⁺ and Mg²⁺, supplemented with 1 mM EGTA

-

OAG stock solution (in DMSO)

-

Ionomycin

-

EGTA/Tris solution for calibration

-

Fluorescence imaging system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a >510 nm emission filter)

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca²⁺/Mg²⁺.

-

Wash cells once with HBSS.

-

Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash cells twice with HBSS to remove extracellular dye and allow for de-esterification of the AM ester for at least 15 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS with Ca²⁺/Mg²⁺.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at >510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

-

Establish a stable baseline for 2-5 minutes.

-

-

OAG Stimulation:

-

Perfuse the cells with a solution containing the desired concentration of OAG (e.g., 50-100 µM) in HBSS.

-

Continuously record the F340/F380 ratio to monitor the change in [Ca²⁺]i.

-

-

Validation and Controls:

-

To confirm the signal is from extracellular influx, repeat the experiment by first perfusing with calcium-free HBSS (+EGTA), applying OAG, and then re-introducing HBSS with calcium. A sharp increase upon calcium re-addition confirms influx.

-

(Optional) After the OAG response, apply a known TRPC channel blocker (e.g., SKF-96365, noting its limited selectivity) to see if the signal is inhibited.

-

-

Calibration (Optional but Recommended):

-

At the end of each experiment, perfuse the cells with a high Ca²⁺ solution containing a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (R_max).

-

Then, perfuse with a Ca²⁺-free solution containing EGTA and ionomycin to obtain the minimum fluorescence ratio (R_min).

-

Use the Grynkiewicz equation to convert the fluorescence ratios to absolute [Ca²⁺]i values.

-

-

Data Analysis:

-

Plot the F340/F380 ratio over time.

-

Quantify the response by measuring the peak change in the ratio or the area under the curve after OAG application.

-

If calibrated, present the data as [Ca²⁺]i in nM.

-

Quantitative Analysis of OAG Activity

The potency of OAG can be quantified by determining its binding affinity (Ki) for PKC isoforms and its effective concentration for 50% of maximal response (EC₅₀) for TRPC channel activation.

| Target | Parameter | Reported Value (approx.) | Species/System |

| PKC Isoforms | |||

| PKCα | Ki | Micromolar range | In vitro binding |

| PKCδ | Ki | Nanomolar to low µM | In vitro binding |

| TRPC Channels | |||

| Human TRPC3 | EC₅₀ | ~25-33 µM | Electrophysiology |

| Human TRPC6 | EC₅₀ | ~45-90 nM to 100 µM | Electrophysiology/FLIPR |

Note: Reported values can vary significantly depending on the assay conditions, cell type, and specific experimental setup.[14][15] The affinity of OAG for conventional PKCs is generally lower than for novel PKCs.[16] The wide range for TRPC6 reflects the different methodologies and constructs used across studies.

Conclusion and Future Directions

1-Oleoyl-2-acetyl-sn-glycerol has proven to be an indispensable pharmacological tool for probing the complex signaling networks governed by diacylglycerol. Its well-defined structure-activity relationship, centered on its stereochemistry and acyl chain composition, allows for the specific activation of PKC and a subset of TRPC channels. The detailed protocols provided in this guide offer a validated framework for researchers to reliably investigate these pathways.

The continued exploration of the SAR of DAG analogs, including the development of more potent and isoform-selective DAG-lactones and photoswitchable lipids, promises to further refine our understanding of these critical signaling pathways.[10] This knowledge is not only fundamental to basic cell biology but also holds significant potential for the development of novel therapeutics targeting diseases where DAG signaling is dysregulated, such as cancer, cardiovascular disorders, and neurological conditions.

References

-

Kolczynska, K., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. [Link]

-

Ananthanarayanan, B., et al. (2003). A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production. The Journal of biological chemistry, 278(49), 49636–49644. [Link]

-

Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931–3952. [Link]

-

Ohashi, N., et al. (2017). Synthesis and Evaluation of Dimeric Derivatives of Diacylglycerol–Lactones as Protein Kinase C Ligands. Bioconjugate chemistry, 28(8), 2135–2144. [Link]

-

Estacion, M., et al. (2004). Activation of human TRPC6 channels by receptor stimulation. American Journal of Physiology-Cell Physiology, 288(2), C295-C305. [Link]

-

Kobayashi, R., et al. (2023). Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity. European Journal of Medicinal Chemistry, 254, 115344. [Link]

-

Bréchard, S., et al. (2008). OAG induces an additional PKC-, PI3K-, and Rac2-mediated signaling pathway up-regulating NOX2 activity, independently of Ca2+ entry. Journal of Leukocyte Biology, 84(3), 638-648. [Link]

-

Gonzalez-Cabrera, P. J., et al. (2014). Schematic representation of GPCR signal transduction through G proteins. ResearchGate. [Link]

-

Tang, Z., et al. (2018). Structure of the receptor-activated human TRPC6 and TRPC3 ion channels. eLife, 7, e36615. [Link]

-

An, S., & Hille, B. (2021). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. eLife, 10, e68269. [Link]

-

Trebak, M., & Putney, J. W. (2005). Diagram summarizing the modifications and actions of DAG and PKC on the activation of TRPC channels and SOCs. ResearchGate. [Link]

-

Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968–971. [Link]

-

Al-Saad, L. K., et al. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931–3952. [Link]

-

Madani, S., et al. (2001). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 15(14), 2595–2601. [Link]

-

Latorre, R., et al. (2017). TRPC channels: Structure, function, regulation and recent advances in small molecular probes. Pharmacological reviews, 69(4), 387–416. [Link]

-

Wikipedia contributors. (2024, January 23). G protein-coupled receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assay of protein kinases using radiolabeled ATP: A protocol. JoVE (Journal of Visualized Experiments), (127), e55504. [Link]

-

Marquez, V. E., et al. (2011). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of chemical research, 44(1), 58–69. [Link]

-

Sharma, P., et al. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Life, 11(1), 29. [Link]

-

Keck, M., et al. (2020). Small Fluorescein Arsenical Hairpin-Based Förster Resonance Energy Transfer Analysis Reveals Changes in Amino- to Carboxyl-Terminal Interactions upon OAG Activation of Classical Transient Receptor Potential 6. Molecular pharmacology, 97(4), 235–246. [Link]

-

LibreTexts. (2021). 8.4: G-protein Coupled Receptors (GPCRs). In Biology LibreTexts. [Link]

-

Gschwendt, M., et al. (1996). Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents. Environmental health perspectives, 104 Suppl 3(Suppl 3), 591–595. [Link]

-

Science.gov. (n.d.). whole-cell patch-clamp recording: Topics by Science.gov. [Link]

-

Vinayagam, D., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53301. [Link]

-

Sharma, P., et al. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. ResearchGate. [Link]

-

Carrasco, S., & Merida, I. (2004). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular biology of the cell, 15(6), 2732–2742. [Link]

-

Madani, S., et al. (2001). Implication of Acyl Chain of Diacylglycerols in Activation of Different Isoforms of Protein Kinase C. The FASEB Journal, 15(14), 2595–2601. [Link]

-

Neuro-Zone. (n.d.). Whole-cell patch-clamp protocol. Neuro-Zone. [Link]

-

Cyberlipid. (n.d.). Diacylglycerols. Cyberlipid. [Link]

-

Elhalem, E., et al. (2021). Design, Synthesis and Characterization of Novel sn-1 Heterocyclic DAG- lactones as PKCε Activators. ChemRxiv. [Link]

-

Latorre, R., et al. (2021). Transient Receptor Potential Canonical (TRPC) Channels: Then and Now. International Journal of Molecular Sciences, 22(11), 5947. [Link]

-

Gschwendt, M., et al. (1995). Protein kinase C delta-specific phosphorylation of the elongation factor eEF-1 alpha and an eEF-1 alpha peptide at threonine 431. The Journal of biological chemistry, 270(1), 213–218. [Link]

-

Linder, M., et al. (2020). Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin. International journal of molecular sciences, 21(11), 3848. [Link]

-

Kolczynska, K., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: A review. ResearchGate. [Link]

-

InterPro. (n.d.). Protein kinase C-like, phorbol ester/diacylglycerol-binding domain (IPR002219). EMBL-EBI. [Link]

-

Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 14). C1 domain. In Wikipedia, The Free Encyclopedia. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. [Link]

-

Jeon, J. P., et al. (2022). Direct modulation of TRPC ion channels by Gα proteins. Frontiers in Physiology, 13, 1042503. [Link]

-

Lipotype. (n.d.). Diacylglycerols. Lipotype. [Link]

-

Kobayashi, R., et al. (2023). Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity. ResearchGate. [Link]

-

JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]

-

Regenerating vascular endothelium under sepsis, trauma, and viral infections is vital for promoting the resolution of inflammatory diseases such as acute lung injury (ALI). (n.d.). ResearchGate. [Link]

-

Nilius, B., & Flockerzi, V. (Eds.). (2014). TRP Channels in Mammalian Systems. Springer. [Link]

-

S-F, A., et al. (2023). Whole-cell patch-clamp recording and parameters. eLife, 12, e85970. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. InterPro [ebi.ac.uk]

- 8. C1 domain - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Dimeric Derivatives of Diacylglycerol–Lactones as Protein Kinase C Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. OAG induces an additional PKC-, PI3K-, and Rac2-mediated signaling pathway up-regulating NOX2 activity, independently of Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

How to use 1-Oleoyl-2-acetylglycerol in cell culture experiments

Application Note: Optimizing 1-Oleoyl-2-acetyl-sn-glycerol (OAG) for Protein Kinase C Activation in Cell Culture

Abstract

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of the second messenger sn-1,2-diacylglycerol (DAG).[1] Unlike phorbol esters (e.g., PMA), which cause persistent and often non-physiological activation of Protein Kinase C (PKC), OAG mimics the transient kinetics of endogenous DAG signaling. This guide outlines the precise handling, solubilization, and experimental protocols required to utilize OAG effectively, ensuring reproducible PKC activation while mitigating issues related to its rapid metabolic degradation.

Introduction: Mechanism & Physiological Relevance

In canonical signaling, Phospholipase C (PLC) hydrolyzes PIP2 to generate IP3 and DAG. DAG remains in the plasma membrane, recruiting and activating conventional and novel PKC isoforms.

-

The OAG Advantage: Endogenous DAG has long fatty acid chains (often arachidonic and stearic acid), making it too hydrophobic to add exogenously to cell culture media. OAG replaces the sn-2 fatty acid with a short acetyl group.[2][3] This modification retains the structural determinants for PKC activation but renders the molecule sufficiently water-soluble to partition into cell membranes from the culture media.

-

Transient vs. Sustained: OAG is rapidly metabolized by diacylglycerol kinase (DAGK) into phosphatidic acid (PA) or hydrolyzed by lipases. This results in a half-life of minutes in culture, mimicking the "burst" kinetics of physiological signaling. In contrast, PMA is metabolically stable, leading to sustained PKC activation and eventual downregulation (proteolytic degradation) of the enzyme.

Core Properties & Material Preparation

Critical Handling Rule: OAG is an ester. It is susceptible to hydrolysis in aqueous environments. Never store OAG in aqueous buffers.

Solubility and Storage Table

| Parameter | Specification | Notes |

| Molecular Weight | 398.6 g/mol | Synthetic DAG analog |

| Primary Solvent | DMSO (anhydrous) | Soluble up to ~20 mg/mL.[4] Preferred for stock. |

| Alternative Solvent | Ethanol (100%) | Soluble up to ~20 mg/mL. Evaporates faster than DMSO. |

| Aqueous Solubility | Poor / Unstable | Forms micelles/emulsions. Prepare fresh immediately before use. |

| Storage (Stock) | -20°C or -80°C | Store in dark, airtight vials. Stable for >6 months. |

| Storage (Diluted) | DO NOT STORE | Discard unused aqueous dilutions immediately. |

Preparation Protocol

-

Stock Solution (50 mM): Dissolve 5 mg of OAG in approximately 250 µL of high-grade anhydrous DMSO. Vortex until completely clear.

-

Aliquot: Divide into small aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Flush vials with nitrogen gas if available to prevent oxidation of the oleoyl chain.

-

Working Solution: Dilute the stock directly into the culture medium or physiological buffer (e.g., Krebs-Ringer) immediately prior to addition.

Experimental Design & Dosing

Dose-Response Considerations

-

Effective Range: 10 µM – 100 µM.

-